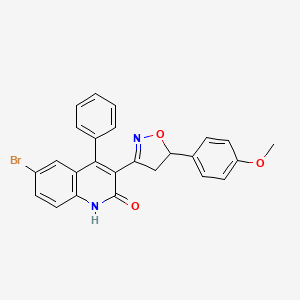

6-bromo-3-(5-(4-methoxyphenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one

Descripción

The compound 6-bromo-3-(5-(4-methoxyphenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one features a quinolin-2(1H)-one core substituted with bromine at position 6, a phenyl group at position 4, and a 4,5-dihydroisoxazole ring at position 2. The dihydroisoxazole moiety carries a 4-methoxyphenyl substituent. The compound’s synthesis likely involves cyclization of an oxime intermediate derived from a chalcone precursor, as seen in analogous isoxazoline syntheses .

Propiedades

IUPAC Name |

6-bromo-3-[5-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19BrN2O3/c1-30-18-10-7-15(8-11-18)22-14-21(28-31-22)24-23(16-5-3-2-4-6-16)19-13-17(26)9-12-20(19)27-25(24)29/h2-13,22H,14H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENSSSIQWVZJOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NO2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

6-Bromo-3-(5-(4-methoxyphenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a bromo group and an isoxazole moiety. Its molecular formula is , and it exhibits notable stability under standard laboratory conditions. The presence of the methoxy group enhances its lipophilicity, potentially influencing its bioactivity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process generally includes:

- Formation of the isoxazole ring through cyclization reactions.

- Bromination at the 6-position of the quinoline.

- Coupling reactions to introduce the phenyl and methoxyphenyl groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar quinoline derivatives. For instance, compounds with structural similarities have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Anticancer Properties

Quinoline derivatives are known for their anticancer activities. In vitro studies suggest that compounds like this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The ability to target specific cancer cell lines makes it a candidate for further research in cancer therapeutics.

Anti-inflammatory Effects

Quinoline derivatives have also been investigated for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines could make it useful in treating conditions characterized by chronic inflammation .

Study 1: Antimicrobial Evaluation

A study conducted on related quinazolinone derivatives demonstrated significant antibacterial activity against several pathogens using the agar diffusion method. Compounds exhibited zones of inhibition comparable to standard antibiotics . This suggests potential applications in developing new antimicrobial agents.

Study 2: Cytotoxicity in Cancer Cells

In another investigation, quinoline derivatives were tested for cytotoxicity against melanoma cells. Results indicated that these compounds could selectively induce cell death in cancerous cells while sparing normal cells, highlighting their therapeutic potential .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Membrane Disruption : The lipophilic nature allows these compounds to integrate into microbial membranes, leading to increased permeability and cell lysis.

- Signal Transduction Modulation : They may interfere with signaling pathways that regulate inflammation and apoptosis.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research has indicated that quinoline derivatives exhibit notable antimicrobial activity. For instance, compounds structurally related to 6-bromo-3-(5-(4-methoxyphenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one have been evaluated for their efficacy against various bacterial strains. Studies suggest that modifications in the quinoline structure can enhance antimicrobial potency, making this compound a candidate for further investigation in drug development .

Anti-inflammatory Effects

In addition to antimicrobial properties, quinoline derivatives are also explored for their anti-inflammatory effects. The introduction of specific substituents, such as the methoxy group in this compound, may contribute to its ability to modulate inflammatory pathways. Case studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Potential

Recent studies have highlighted the anticancer potential of quinoline derivatives. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells, making it a subject of interest for cancer therapy research .

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Activity Study : A study evaluated various quinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly enhanced antibacterial activity, with some compounds exhibiting MIC values lower than standard antibiotics .

- Anti-inflammatory Mechanism Investigation : Research focused on the anti-inflammatory properties of related compounds demonstrated that they could inhibit NF-kB signaling pathways, which are crucial in the inflammatory response. This suggests that this compound may also possess similar mechanisms .

- Anticancer Efficacy Assessment : In vitro studies on cancer cell lines revealed that certain quinoline derivatives could induce apoptosis via caspase activation pathways. This positions such compounds as potential leads for anticancer drug development .

Comparación Con Compuestos Similares

Structural Analogues

Table 1: Structural Comparison of Key Analogues

Key Observations:

- Core Structure Variation: The quinolin-2(1H)-one core is shared with pyrazole-based analogues (e.g., compound 94c in ), while quinazolin-4(3H)-one derivatives (e.g., ) exhibit a different heterocyclic system. The quinazolinone core increases molecular weight and may alter binding affinities in biological systems.

- Substituent Effects : Replacement of the 4-methoxyphenyl group with 4-bromophenyl (as in ) introduces a heavier halogen, increasing molecular weight by ~45.88 g/mol. This substitution likely reduces solubility in polar solvents due to bromine’s hydrophobic nature.

Spectroscopic and Physical Properties

Table 3: Spectroscopic Data Comparison

Key Observations:

- The methoxy group in the target compound produces a distinct singlet at ~3.8 ppm in ¹H-NMR, absent in bromophenyl analogues.

- Pyrazole-based compounds show NH stretches (~3250 cm⁻¹) in IR, absent in dihydroisoxazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.